molecular formula C16H32O2 B1666272 2-Hexyldecanoic acid CAS No. 25354-97-6

2-Hexyldecanoic acid

Cat. No.: B1666272
CAS No.: 25354-97-6
M. Wt: 256.42 g/mol
InChI Key: JMOLZNNXZPAGBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hexyldecanoic acid is a carboxylic acid with branched carbon chains . It is primarily used as an amidating agent . Amidation is a process where a carboxylic acid reacts with an amine to form an amide. The primary target of this compound is the carboxylic acid group in the molecules it interacts with.

Mode of Action

As an amidating agent, this compound interacts with its targets by suppressing side-chain crystallization during the synthesis of amphiphilic macromolecules . This interaction results in the formation of amides, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of amphiphilic macromolecules . These macromolecules have both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making them crucial in various biological processes, including cell membrane formation and function.

Result of Action

The primary result of this compound’s action is the formation of amides during the synthesis of amphiphilic macromolecules . This can influence the properties of these macromolecules, potentially affecting their function in biological systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity. Additionally, temperature can impact the rate of the amidation reaction .

Preparation Methods

Hexyldecanoic acid can be synthesized through various methods:

    Guerbet Reaction: This involves the coupling of two alcohol molecules in the presence of a base catalyst to form a dimer. For hexyldecanoic acid, the starting materials are 1-hexanol and 1-decanol, which react in the presence of sodium methoxide or potassium tert-butoxide to form 2-hexyldecanol.

    Hydroformylation: In this process, 1-hexene is reacted with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form a mixture of linear and branched aldehydes.

Scientific Research Applications

Hexyldecanoic acid has various applications in scientific research:

    Cosmetics: It is used as an emollient and skin conditioning agent in cosmetics and personal care products. It has a soft and silky feel and helps to improve the texture and spreadability of creams, lotions, and other formulations.

    Pharmaceuticals: Hexyldecanoic acid is used as a pharmaceutical intermediate in the synthesis of various drugs such as antihistamines, antifungals, and antivirals.

    Agrochemicals: It is used as a herbicide and pesticide intermediate in the production of various active ingredients.

Properties

IUPAC Name

2-hexyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOLZNNXZPAGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044893
Record name 2-Hexyldecanoic acid
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25354-97-6
Record name 2-Hexyldecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25354-97-6
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Record name 2-Hexyldecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 2-hexyl-
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Record name 2-Hexyldecanoic acid
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Record name 2-hexyldecanoic acid
Source European Chemicals Agency (ECHA)
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Record name HEXYLDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (100 g) was diluted with water (750 ml) and this solution was cooled to room temperature and added to a solution of 2-hexyldecanol (242 g) in methylene chloride (600 ml). The solutions were stirred together beneath a reflux condenser and solid potassium permanganate was added in portions during 5 hours so as to maintain gentle boiling of the methylene chloride. The mixture was filtered to remove precipitate manganese dioxide, and the organic layer was separated and washed with water. The solvent was distilled leaving 2-hexyldecanoic acid (222 g) as a nearly colourless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
242 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The synthetic fuel was prepared by using a 1000 ml glass reactor, provided with thermostat, mechanical stirring, sampling outlet, and condensation system. Octanol-1 (300 g) was charged to the reactor and ZnO (2 g), KOH (6 g), CaO (5 g) and Cu Bronze (1.5 g) were added. The above reaction mixture was heated at 200° C. for 8 hours to complete the reaction. The reaction mixture was filtered and purified by distillation to get 2-hexyl-1-decanol (250 g). 2-Hexyl-1-decanol (250 g) was reacted with Jones reagent (200 ml) in acetone (200 ml) to get 2-hexyl-1-decanoic acid. 2-Hexyl-1-decanoic acid produced (200 g) was again charged to the above reactor and subsequently, methanol (200 g) and sulfuric acid (6.0 g) were added slowly to the reactor with stirring. The reaction mixture was refluxed till completion of the reaction. The reaction mixture was passed through basic alumina to get rid of residual catalyst. The catalyst free mixture was fractionated to separate un-reacted methanol and synthetic diesel. Prepared synthetic fuel was evaluated for fuel properties and results were tabulated.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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